molecular formula C16H13ClN4O2S B2935069 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1798676-86-4

5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2935069
CAS No.: 1798676-86-4
M. Wt: 360.82
InChI Key: XODUNEMTXAFYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic molecule containing a thiophene-carboxamide core linked to an imidazo[1,2-b]pyrazol moiety substituted with a furan group. The presence of chlorine at the 5-position of the thiophene ring and the furan-imidazopyrazole system may enhance its binding affinity to biological targets, such as enzymes or receptors involved in signaling pathways.

Properties

IUPAC Name

5-chloro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-14-4-3-13(24-14)16(22)18-5-6-20-7-8-21-15(20)10-11(19-21)12-2-1-9-23-12/h1-4,7-10H,5-6H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODUNEMTXAFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound notable for its diverse functional groups, including furan, imidazole, pyrazole, and thiophene rings. The molecular formula is C15H13ClN4O3S2C_{15}H_{13}ClN_{4}O_{3}S_{2} with a molecular weight of approximately 396.9 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties. The structural features of this compound may enhance its efficacy against various pathogens. For instance, compounds with similar structures have shown significant activity against resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The compound is also believed to possess anti-inflammatory properties. Pyrazole derivatives have been shown to interact with enzymes involved in inflammatory pathways, potentially reducing inflammation in various biological contexts. The specific mechanisms through which this compound exerts anti-inflammatory effects require further investigation but are expected to align with patterns observed in related compounds.

Anticancer Activity

There is emerging evidence that compounds containing imidazole and pyrazole rings can exhibit anticancer properties. Studies have indicated that similar compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The unique combination of functional groups in this compound suggests it could be an effective candidate for further anticancer research.

Antioxidant Properties

The potential antioxidant activity of this compound is also noteworthy. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively.

Comparative Analysis

A comparative analysis of structurally related compounds highlights the uniqueness of this compound in terms of biological activity:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamideContains bromine instead of chlorineAntimicrobialVariation in halogen affects reactivity
5-methyl-N-(3-pyridinyl)-thiophene-2-carboxamidePyridine instead of furanAnticancerDifferent ring system alters mechanism
N-(4-fluorophenyl)-N'-(3-pyridinyl)ureaUrea linkage instead of carboxamideAntidiabeticUrea linkage provides different binding properties

This table illustrates how variations in substituents and ring systems contribute to distinct biological activities and potential applications.

Study on Antimicrobial Activity

A study conducted on pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess the efficacy of these compounds against various microbial strains.

Research on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of imidazole-containing compounds. In vitro assays showed that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting a potential mechanism for their anti-inflammatory effects.

Investigation into Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives revealed that certain analogs could induce apoptosis in cancer cell lines through the activation of caspase pathways. This research lays the groundwork for further exploration into the anticancer efficacy of this compound.

Scientific Research Applications

The chemical compound 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with diverse applications in scientific research. Characterized by a furan ring, an imidazole ring, a pyrazole ring, and a thiophene ring, this compound has the molecular formula C16H13ClN4O2SC_{16}H_{13}ClN_4O_2S and a molecular weight of 360.8 .

Scientific Research Applications

This compound is a versatile material in scientific research. The presence of multiple rings contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

As of the current search results, specific case studies detailing the application of this compound are not available. However, the compound's structure suggests potential applications in areas such as:

  • Medicinal Chemistry : The combination of various heterocyclic rings (furan, imidazole, pyrazole, and thiophene) makes it a candidate for the synthesis of biologically active compounds.
  • Pesticide Research : Hemp essential oil contains terpenoid compounds with pesticide properties, offering a natural alternative to conventional pesticides .
  • Study of Cannabis microbiome : The study of the Cannabis microbiome revealed the detection of several species of toxigenic Penicillium and Aspergillus .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related molecules in the thiazole and imidazopyrazole classes.

Structural Analogues in the Thiazole Class

  • Dasatinib (C₂₂H₂₆ClN₇O₂S·H₂O): A thiazolecarboxamide derivative with anti-cancer activity (CAS-863127-77-9). It features a pyrimidine-thiazole scaffold substituted with a piperazinyl group, enabling dual inhibition of BCR-ABL and Src-family kinases. In contrast, the target compound lacks the pyrimidine and piperazinyl substituents but shares a thiophene-carboxamide backbone. Dasatinib’s solubility (0.025 mg/mL in water) and bioavailability (80%) are attributed to its hydrophilic groups, whereas the target compound’s furan and imidazopyrazole substituents may reduce aqueous solubility .

Imidazopyrazole Derivatives

  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate : This compound includes an imidazopyrazole-like structure fused with a thiazole ring. Its hydroperoxy group enhances oxidative stability, a feature absent in the target compound. Pharmacokinetic studies indicate moderate metabolic clearance (CL = 15 mL/min/kg) due to its bulky substituents, which may parallel the target compound’s metabolic fate .

Key Differences in Physicochemical and Pharmacological Profiles

Property Target Compound Dasatinib Hydroperoxy-Thiazole Derivative
Core Structure Thiophene-carboxamide + imidazopyrazole-furan Thiazolecarboxamide + pyrimidine-piperazine Thiazole-imidazopyrazole + hydroperoxy group
Solubility Likely low (hydrophobic furan/imidazopyrazole) 0.025 mg/mL (aqueous) Not reported; hydroperoxy group may improve solubility
Bioavailability Unreported; structural complexity may limit absorption 80% (oral) Moderate (predicted)
Therapeutic Indication Hypothesized: kinase inhibition, anti-inflammatory Anti-cancer (BCR-ABL/Src kinase inhibition) Undisclosed; potential protease inhibition

Recommendations for Further Study

Synthetic Optimization : Modify the imidazopyrazole-furan substituents to improve solubility.

Kinase Profiling : Screen against kinase panels (e.g., JAK, EGFR) to identify targets.

Comparative ADMET Studies : Evaluate absorption, metabolism, and toxicity relative to dasatinib or hydroperoxy derivatives.

Q & A

What are the common synthetic routes for this compound, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene-2-carboxamide core. Key steps include:

  • Coupling Reactions: Formation of the imidazo[1,2-b]pyrazole moiety via cyclization of hydrazine derivatives with furan-substituted precursors under reflux in ethanol or DMF .
  • Amide Bond Formation: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the ethyl linker to the thiophene carboxamide group .
  • Purification: Crystallization from ethanol/water mixtures (4:1) or DMF to achieve >70% purity .
    Yield Optimization:
  • Reflux Time: Extending reaction times (e.g., 20 hours for cyclization steps) improves conversion .
  • Catalyst Screening: Transition metal catalysts (e.g., Pd for Suzuki couplings) enhance furan-2-yl integration .

Which spectroscopic techniques are critical for structural characterization, and how are conflicting spectral data resolved?

Level: Basic
Methodological Answer:

  • IR Spectroscopy: Identifies key functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR Analysis:
    • ¹H-NMR: Assigns proton environments (e.g., furan protons at δ 6.3–7.2 ppm, imidazole CH2 at δ 4.1–4.5 ppm) .
    • ¹³C-NMR: Confirms carbonyl carbons (δ ~165–170 ppm) and aromatic systems .
  • Mass Spectrometry: Validates molecular weight (e.g., M⁺ peaks with <5% deviation) .
    Resolving Contradictions:
  • Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra to distinguish tautomeric forms .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in congested regions (e.g., imidazo-pyrazole protons) .

How can computational chemistry guide the optimization of synthetic pathways?

Level: Advanced
Methodological Answer:

  • Reaction Path Modeling: Use density functional theory (DFT) to calculate activation energies for cyclization steps, identifying rate-limiting stages .
  • Solvent Selection: COSMO-RS simulations predict solvent compatibility (e.g., ethanol vs. DMF) to maximize solubility of intermediates .
  • Transition-State Analysis: Identify steric clashes in imidazo-pyrazole formation using molecular dynamics (MD) .
    Validation: Cross-check computed IR/NMR spectra with experimental data to refine models .

What strategies address low reproducibility in spectral data across synthesized batches?

Level: Advanced
Methodological Answer:

  • Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., unreacted furan-2-yl precursors) .
  • Crystallization Control: Adjust cooling rates during recrystallization to minimize polymorphism (e.g., slow cooling for uniform crystal packing) .
  • Deuterated Solvent Consistency: Standardize NMR solvents to avoid solvent-induced shifts .

How are structure-activity relationships (SAR) studied for this compound’s biological activity?

Level: Advanced
Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace furan-2-yl with thiophene or pyridine) and test against target enzymes .
  • Enzymatic Assays: Measure IC₅₀ values for kinase inhibition using fluorescence-based assays .
  • Molecular Docking: Simulate binding modes with homology-modeled protein targets (e.g., kinases) to rationalize activity trends .

What are the challenges in purifying this compound, and how are they mitigated?

Level: Basic
Methodological Answer:

  • Byproduct Removal: Use silica gel chromatography with gradient elution (hexane:ethyl acetate 70:30 to 50:50) to separate unreacted amines .
  • High Polarity: Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification .
  • Yield Loss: Minimize by using cold filtration (0–4°C) to retain product during washing .

How is the compound’s stability assessed under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Accelerated Degradation Studies: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis of the amide bond .
  • Light Sensitivity: Store in amber vials under argon; UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .

What methodologies identify and quantify synthetic byproducts?

Level: Advanced
Methodological Answer:

  • LC-MS/MS: Use electrospray ionization (ESI+) to detect trace impurities (e.g., m/z corresponding to dimerized intermediates) .
  • NMR Dilution Experiments: Dilute samples to 0.1 mM to amplify minor peaks for integration .

How can green chemistry principles be applied to its synthesis?

Level: Advanced
Methodological Answer:

  • Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, for amide couplings .
  • Catalytic Recycling: Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling steps .

What in vitro assays are suitable for preliminary biological evaluation?

Level: Basic
Methodological Answer:

  • Cytotoxicity Screening: MTT assay in HEK-293 cells (IC₅₀ < 10 µM suggests therapeutic potential) .
  • Enzyme Inhibition: Fluorescence resonance energy transfer (FRET) assays for kinase activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.